2,4-Difluoro-6-methylbenzyl chloride
Overview
Description
“2,4-Difluoro-6-methylbenzyl chloride” is a chemical compound with the CAS Number: 1806333-07-2 and a linear formula of C8H7ClF2 . It has a molecular weight of 176.59 . The compound is colorless to yellow in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(chloromethyl)-1,5-difluoro-3-methylbenzene . The InChI code is 1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 . This information can be used to analyze the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a colorless to yellow liquid . It has a molecular weight of 176.59 . The compound’s other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Antitumor Activity
A study details the synthesis of a compound utilizing a similar structural motif, highlighting the potential of such compounds in medicinal chemistry, especially as lipid-soluble inhibitors with antitumor activity against specific carcinomas (Grivsky et al., 1980).
Preparation from 1,3-Difluorobenzene
Research demonstrates the transformation of 2,6-difluorotoluene into benzaldehyde via benzyl chloride, showcasing a method for obtaining derivatives of 2,4-Difluoro-6-methylbenzyl chloride for synthetic applications (Malykhin & Shteingarts, 1998).
Molecular Structure Analysis
A study on the crystal and molecular structure of related compounds provides insights into the structural configurations that can be achieved with modifications of the benzyl chloride moiety, useful for material science and coordination chemistry (Piersol et al., 1993).
Electrosynthesis Techniques
An innovative electrosynthesis approach using benzyl chloride derivatives for producing pyridine dicarbonitriles illustrates the compound's utility in electrochemical syntheses, offering a green alternative to traditional methods (Batanero et al., 2002).
Protecting Groups in Radiofluorination
Investigations into the use of methyl substituted benzyl groups, including structures akin to this compound, as protecting groups in the synthesis of radiolabeled compounds for PET imaging provide a window into the compound's application in advanced diagnostic methods (Malik et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-1,5-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLYWOGUUMGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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